molecular formula C22H20N4O2 B2702961 1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide CAS No. 1796923-70-0

1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide

Cat. No. B2702961
CAS RN: 1796923-70-0
M. Wt: 372.428
InChI Key: YJCVRMQXDOZOCE-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a benzoxazole ring, a quinoline ring, and a pyrrolidine ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings. The benzoxazole and quinoline rings are aromatic, meaning they have a stable, resonant structure. The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The benzoxazole and quinoline rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its complex structure. The presence of the amide group could make it polar, and it might be soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : The chemical is involved in the synthesis of various heterocyclic compounds, such as benzoxazoles and quinolines, demonstrating its utility in creating complex molecular structures through reactions with binucleophiles and acid chlorides. These processes lead to the formation of compounds with potential applications in medicinal chemistry and materials science (Mikhailovskii et al., 2016).
  • Multi-Component Reactions : It plays a role in one-pot, multi-component synthesis methods, facilitating the creation of diverse chemical entities, such as naphthyridine and isoxazole derivatives. This highlights its significance in streamlining synthetic routes and enhancing the efficiency of chemical synthesis (Guleli et al., 2019).

Biological Activities

  • Receptor Antagonism : Derivatives related to this compound exhibit potent receptor antagonistic activities, indicating its relevance in the development of therapeutic agents targeting specific neurotransmitter systems. This underscores its potential in drug discovery, particularly in neuropharmacology (Zhou et al., 2012).
  • Analgesic and Anti-inflammatory Properties : Some studies have explored the analgesic and anti-inflammatory activities of related chemical derivatives, suggesting potential applications in pain management and inflammation treatment. This area of research highlights its significance in identifying new therapeutic compounds (Dewangan et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it’s a drug, it could interact with biological targets such as proteins or enzymes. The presence of the amide group and the aromatic rings could allow it to form strong interactions with these targets .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with care, using appropriate personal protective equipment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given its complex structure .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-13-18(15-7-2-3-8-16(15)23-14)24-21(27)19-10-6-12-26(19)22-25-17-9-4-5-11-20(17)28-22/h2-5,7-9,11,13,19H,6,10,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCVRMQXDOZOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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